molecular formula C16H14N6O4S4 B12174729 C16H14N6O4S4

C16H14N6O4S4

Katalognummer: B12174729
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: WDAUIHHYLOFFSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C16H14N6O4S4 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C16H14N6O4S4 typically involves multi-step organic reactions. One common method includes the condensation of aromatic amines with sulfonyl chlorides, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

C16H14N6O4S4: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfoxides, and sulfonates, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

C16H14N6O4S4: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable chemical structure.

Wirkmechanismus

The mechanism by which C16H14N6O4S4 exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. The pathways involved often include signal transduction mechanisms and metabolic pathways that are crucial for cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to C16H14N6O4S4 include:

    C16H14N6O4S3: Differing by one sulfur atom, this compound exhibits similar reactivity but with slightly different physical properties.

    C16H14N6O4S5: With an additional sulfur atom, this compound shows enhanced stability in certain reactions.

Uniqueness

What sets This compound apart from its similar compounds is its balanced composition of sulfur atoms, which provides an optimal combination of reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation.

Eigenschaften

Molekularformel

C16H14N6O4S4

Molekulargewicht

482.6 g/mol

IUPAC-Name

4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C16H14N6O4S4/c23-29(24,13-5-1-3-11-15(13)19-27-17-11)21-7-9-22(10-8-21)30(25,26)14-6-2-4-12-16(14)20-28-18-12/h1-6H,7-10H2

InChI-Schlüssel

WDAUIHHYLOFFSQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC3=NSN=C32)S(=O)(=O)C4=CC=CC5=NSN=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.